molecular formula C13H13N B3049717 Cyclopentylidenephenylacetonitrile CAS No. 21713-75-7

Cyclopentylidenephenylacetonitrile

Cat. No.: B3049717
CAS No.: 21713-75-7
M. Wt: 183.25 g/mol
InChI Key: OMNFRAFCXNVDLP-UHFFFAOYSA-N
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Description

Cyclopentylidenephenylacetonitrile (CAS: 1018501-11-5; synonyms: 2-(cyclopentylamino)-2-phenylacetonitrile) is an organic compound featuring a nitrile group (-CN) bonded to a carbon atom that is simultaneously substituted with a cyclopentylamino group (C₅H₉NH-) and a phenyl group (C₆H₅). Its InChIKey (RGQSVZDPDCTCOS-UHFFFAOYSA-N) confirms the structural arrangement, which combines alicyclic (cyclopentyl), aromatic (phenyl), and polar nitrile moieties.

Properties

IUPAC Name

2-cyclopentylidene-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNFRAFCXNVDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334180
Record name Cyclopentylidenephenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21713-75-7
Record name Cyclopentylidenephenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of cyclopentylidenephenylacetonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Cyclopentylidenephenylacetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Cyclopentylidenephenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research studies explore its potential as a building block for biologically active compounds.

    Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopentylidenephenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Cyclopentylidenephenylacetonitrile with structurally related acetonitrile derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Property This compound (Triphenylphosphoranylidene)acetonitrile
CAS Number 1018501-11-5 Not explicitly provided
Molecular Formula C₁₃H₁₆N₂ C₂₀H₁₆NP
Molecular Weight 200.28 g/mol 301.32 g/mol
Key Functional Groups Cyclopentylamino, phenyl, nitrile Triphenylphosphoranylidene, nitrile
Polarity Moderate (due to nitrile and amino groups) High (polarizable P=CH group)
Steric Effects Moderate (cyclopentyl and phenyl groups) High (bulky triphenylphosphoranylidene)

Reactivity

  • This compound: The nitrile group can undergo hydrolysis to carboxylic acids or react with Grignard reagents to form ketones. The cyclopentylamino group may participate in acid-base reactions or serve as a hydrogen bond donor .
  • (Triphenylphosphoranylidene)acetonitrile :
    • The phosphorus ylide (P=CH-) moiety is highly reactive in Wittig reactions, enabling alkene synthesis by reacting with aldehydes/ketones.
    • The nitrile group remains available for further functionalization .

Stability and Handling

  • This compound’s alicyclic and aromatic groups may enhance thermal stability compared to simpler nitriles.
  • (Triphenylphosphoranylidene)acetonitrile’s phosphorus ylide is moisture-sensitive, requiring inert storage conditions .

Biological Activity

Cyclopentylidenephenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentylidene group attached to a phenylacetonitrile moiety. This unique structure may contribute to its biological properties, particularly in terms of receptor interactions and enzyme inhibition.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties through various mechanisms:

  • Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, comparable to established chemotherapeutic agents like bleomycin .
  • Inhibition of Key Pathways : The compound has been found to inhibit IKKβ, a critical kinase involved in the NF-κB signaling pathway, which is often upregulated in cancers. This inhibition leads to reduced inflammation and potentially slows tumor progression .

2. Neuropharmacological Effects

This compound also shows promise as a modulator of neurotransmitter systems:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound interacts with nAChRs, which are implicated in various neurological disorders. Its ability to modulate these receptors suggests potential applications in treating conditions like Alzheimer’s disease and schizophrenia .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Cyclopentyl Group : The presence of the cyclopentyl ring appears to enhance lipophilicity, facilitating better membrane permeability and receptor binding.
  • Phenylacetonitrile Moiety : Variations in substituents on the phenyl ring can alter binding affinity and selectivity for specific receptors or enzymes. Studies suggest that modifications can lead to improved potency against cancer cell lines or enhanced selectivity for nAChRs .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was tested against multiple cell lines, showing IC50 values that indicate strong cytotoxic effects, particularly in hypopharyngeal tumors .

CompoundCell LineIC50 (µM)Mechanism
This compoundFaDu10Apoptosis induction
BleomycinFaDu12DNA damage

Case Study 2: Neuropharmacological Potential

In another investigation focusing on nAChR modulation, this compound was assessed for its effects on neurotransmitter release in neuronal cultures. The results indicated that the compound enhances acetylcholine release, which could be beneficial for cognitive function in neurodegenerative diseases .

CompoundEffect on ACh ReleaseReceptor Type
This compoundIncreasenAChR
NicotineIncreasenAChR

Q & A

Q. What methodologies address solubility challenges of this compound in aqueous biological assays?

  • Methodological Answer : Employ co-solvents (e.g., DMSO) with concentration limits to avoid cytotoxicity. Use surfactants or lipid-based nanoformulations to enhance solubility. Validate solubility via nephelometry or dynamic light scattering (DLS) and report exact concentrations used .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include raw and processed data in supplementary materials, with key results summarized in the main text. Use SI units and consistent significant figures .
  • Statistical Analysis : Clearly state tests used (e.g., t-test, Chi-square) and justify their selection. Report p-values, confidence intervals, and effect sizes .
  • Ethical Compliance : For human/animal studies, document institutional review board (IRB) approvals and informed consent procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentylidenephenylacetonitrile
Reactant of Route 2
Cyclopentylidenephenylacetonitrile

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